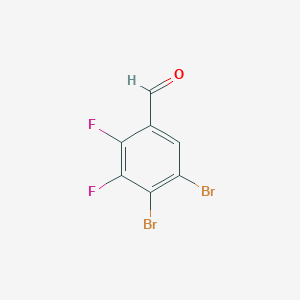

4,5-Dibromo-2,3-difluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dibromo-2,3-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2Br2F2O . It has a molecular weight of 299.9 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.It is typically stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Applications De Recherche Scientifique

Matrix-isolation Infrared Spectroscopy

- Research on difluorobenzaldehydes, including 2,3-, 2,4-, 2,5-, and 3,4-difluorobenzaldehydes, has utilized matrix-isolation infrared spectroscopy. This study observed photo-induced rotational isomerism in these compounds and identified two rotamers, anti and syn, upon photoexcitation (Itoh et al., 2011).

Solubility Modeling and Solvent Effect

- The solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions was investigated. This study provides insights into solubility variation and preferential solvation in different solvent compositions (Zhu et al., 2020).

Electronic Absorption Spectra Analysis

- The electronic absorption spectra of difluorobenzaldehydes, including 2,3-, 2,4-, 2,5-, and 3,4-difluorobenzaldehydes, were recorded and analyzed. This study helps understand the π* ← π systems in the UV region of these compounds (Aralakkanavar et al., 1992).

Synthesis and Reaction Studies

- The synthesis of 2,5-Dibromobenzaldehyde and its reaction with hexylmagnesium bromide was studied, revealing insights into the chemical behavior and potential applications of such compounds (Shimura et al., 1993).

Cyclocondensation Reactions

- The cyclocondensation of 2,6-dihalobenzaldehydes, including 2,6-difluorobenzaldehyde, was explored. This study contributes to the understanding of reactions involving halogenated benzaldehydes (Al-Omar et al., 2010).

Crystal Structure Identification

- The crystal structure of 3,5-dibromo-4-hydroxybenzaldehyde was determined, providing valuable information for further research and application of similar compounds (Kai, 2000).

Safety and Hazards

Mécanisme D'action

Mode of Action

Some studies suggest that similar compounds may interact with dna . The interaction between these compounds and DNA could involve both intercalation mode and minor groove binding mode .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

4,5-dibromo-2,3-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F2O/c8-4-1-3(2-12)6(10)7(11)5(4)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOFNDNSTFBMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzhydryl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2477674.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2477680.png)

![2-Furyl 4-[(3-methoxyphenyl)sulfonyl]piperazinyl ketone](/img/structure/B2477681.png)

![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2477682.png)

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2477688.png)

![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2477689.png)

![(E)-1-[4-(4-methylpiperazino)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B2477695.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2477697.png)